2-Amino-4-(p-hydroxyanilino)-6-methylpyrimidine
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Overview
Description
2-Amino-4-(p-hydroxyanilino)-6-methylpyrimidine is an organic compound that belongs to the class of aminopyrimidines It is characterized by the presence of an amino group attached to a pyrimidine ring, which is further connected to a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(p-hydroxyanilino)-6-methylpyrimidine typically involves the reaction of 2-amino-6-methylpyrimidine with 4-aminophenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include acetic acid and catalytic amounts of dimethylformamide (DMF). The reaction proceeds through a series of steps, including nucleophilic substitution and condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(p-hydroxyanilino)-6-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and phenol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-4-(p-hydroxyanilino)-6-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Amino-4-(p-hydroxyanilino)-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antitumor effects. Additionally, it can interact with microbial enzymes, exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: Shares a similar pyrimidine core but lacks the phenol group.
4-(2-{[4-{[3-(4-Chlorophenyl)Propyl]Sulfanyl}-6-(1-Piperazinyl)-1,3,5]: Contains a similar pyrimidine structure with different substituents
Uniqueness
2-Amino-4-(p-hydroxyanilino)-6-methylpyrimidine is unique due to the presence of both the amino and phenol groups, which confer distinct chemical and biological properties. This combination allows for diverse chemical reactivity and potential therapeutic applications, distinguishing it from other similar compounds .
Properties
CAS No. |
131554-44-4 |
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Molecular Formula |
C11H12N4O |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenol |
InChI |
InChI=1S/C11H12N4O/c1-7-6-10(15-11(12)13-7)14-8-2-4-9(16)5-3-8/h2-6,16H,1H3,(H3,12,13,14,15) |
InChI Key |
BXFDVDDEMCLBOX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)N)NC2=CC=C(C=C2)O |
Canonical SMILES |
CC1=CC(=NC(=N1)N)NC2=CC=C(C=C2)O |
Synonyms |
2-Amino-4-(p-hydroxyanilino)-6-methylpyrimidine |
Origin of Product |
United States |
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